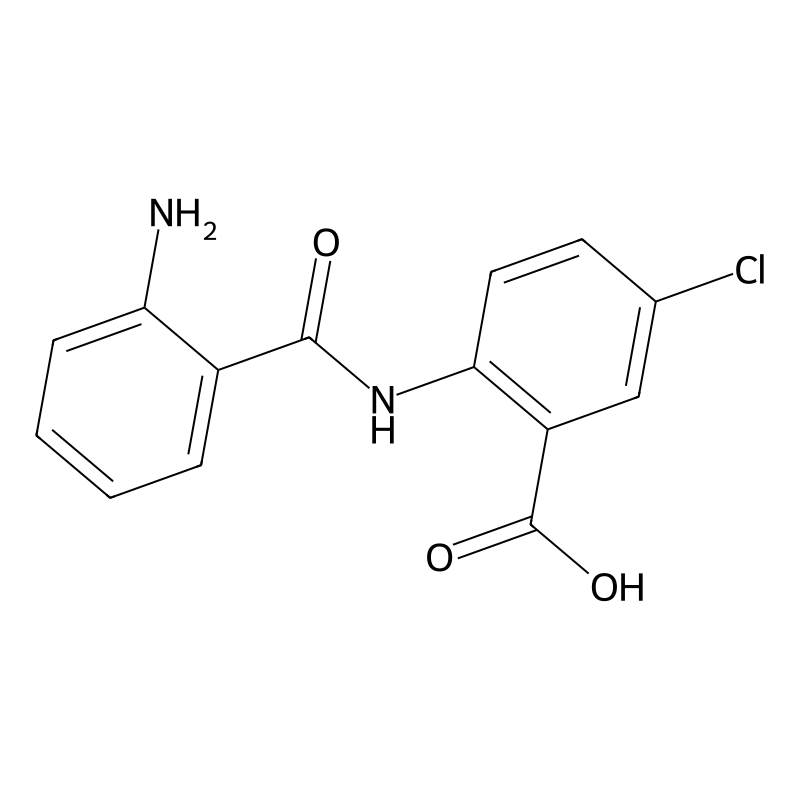

2-(2-Aminobenzamido)-5-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cytotoxicity in Cancer Research

Summary of the Application: 2-Aminobenzamide derivatives have been synthesized and tested for their cytotoxic activity against tumor cell lines .

Methods of Application: Twelve new compounds including 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moiety were designed and synthesized .

Results or Outcomes: Compounds 3a and 3c exhibited cytotoxicity toward A549 cell line with IC50 values of 24.59 and 29.59 μM, respectively .

Antioxidant and Antibacterial Activities

Summary of the Application: A series of novel benzamide compounds were synthesized and tested for their in vitro antioxidant activity and antibacterial activity .

Methods of Application: The novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

2-(2-Aminobenzamido)-5-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes both an amino group and a chlorobenzoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 281.7 g/mol. The compound features a benzoic acid core substituted at the 2-position with an amino group and at the 5-position with a chlorine atom, making it part of the aminobenzoic acid family. This compound exhibits properties that may be beneficial in various chemical and biological applications.

The reactivity of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid group can undergo typical acid-base reactions. Furthermore, the presence of the chlorine atom allows for electrophilic aromatic substitution reactions, which can lead to further derivatization of the molecule.

Key Reactions:- Nucleophilic Substitution: The amino group can react with electrophiles.

- Esterification: The carboxylic acid can form esters with alcohols under acidic conditions.

- Electrophilic Aromatic Substitution: The chlorinated aromatic ring can undergo further substitutions.

Research indicates that compounds similar to 2-(2-Aminobenzamido)-5-chlorobenzoic acid may exhibit significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential anti-inflammatory and analgesic properties, which are common in compounds derived from benzoic acids. Additionally, derivatives of this compound have been explored for their roles in modulating biological pathways related to pain and inflammation.

The synthesis of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be achieved through several methods, typically involving multi-step organic reactions. One notable method includes:

- Chlorination: Starting from anthranilic acid, chlorination is performed using sodium hypochlorite in an acetic acid medium to introduce the chlorine substituent.

- Amidation: The resulting chlorinated intermediate is then reacted with ammonia or an amine to form the amide bond.

This method is advantageous due to its relatively high yield and straightforward procedure, often exceeding 85% efficiency .

2-(2-Aminobenzamido)-5-chlorobenzoic acid has potential applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory diseases.

- Agricultural Chemistry: As a metabolite of certain pesticides, it may be involved in studies related to environmental impact and degradation.

- Material Science: Its unique chemical properties could be harnessed in developing novel materials or coatings.

Interaction studies involving 2-(2-Aminobenzamido)-5-chlorobenzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors involved in inflammatory pathways. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research into its interactions with cyclooxygenase enzymes could reveal insights into its anti-inflammatory capabilities.

Several compounds share structural similarities with 2-(2-Aminobenzamido)-5-chlorobenzoic acid. Here are some notable examples:

These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and applications. The unique combination of functional groups in 2-(2-Aminobenzamido)-5-chlorobenzoic acid sets it apart from these similar compounds, potentially enhancing its efficacy in specific therapeutic contexts.

Traditional Organic Synthesis Routes from Benzoic Acid Precursors

Traditional synthetic routes for 2-(2-aminobenzamido)-5-chlorobenzoic acid often begin with functionalized benzoic acid derivatives. A common precursor, 2-amino-5-chlorobenzoic acid, is synthesized via hydrogenation of 5-chloro-2-nitrobenzoic acid using Raney nickel in ethanol under hydrogen atmosphere, achieving yields up to 96% [1]. This intermediate is subsequently coupled with 2-aminobenzoic acid through amide bond formation.

Early methods relied on stoichiometric coupling agents such as thionyl chloride or carbodiimides to activate the carboxylic acid group. For instance, reacting 2-amino-5-chlorobenzoic acid with 2-aminobenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane yields the target compound. However, these methods often require rigorous anhydrous conditions and generate stoichiometric by-products, limiting scalability [5].

Recent patents highlight multi-step sequences involving nitration, hydrogenation, and chlorination. For example, m-toluic acid undergoes nitration with 60–75% nitric acid to form 2-nitro-3-methylbenzoic acid, which is hydrogenated using palladium on carbon (Pd/C) in ethanol under hydrogen to yield 2-amino-3-methylbenzoic acid. Subsequent chlorination with dichlorohydantoin and benzoyl peroxide in N,N-dimethylformamide (DMF) at 100°C introduces the chloro substituent, achieving a total yield of 63–68% [3].

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (60–75%), 20°C | 85–90% | [3] |

| Hydrogenation | Pd/C, H₂, ethanol, 50°C | 98.6% | [3] |

| Chlorination | Dichlorohydantoin, DMF, 100°C | 87–87.7% | [3] |

These routes underscore the reliance on well-established organic transformations, though challenges persist in minimizing by-products and streamlining purification.

Green Chemistry Approaches for Sustainable Production

Green chemistry principles have spurred innovations in solvent selection, energy efficiency, and waste reduction. Direct amidation between carboxylic acids and amines, which produces only water as a by-product, represents a promising sustainable approach. For example, 2-amino-5-chlorobenzoic acid and 2-aminobenzoic acid can undergo condensation in solvent-free conditions at elevated temperatures (150–180°C), though yields remain moderate (50–60%) [5].

Alternative solvents such as cyclopentyl methyl ether (CPME) or water-ethanol mixtures reduce environmental impact. A recent study demonstrated that using water as a solvent with titanium dioxide nanoparticles as catalysts achieves 75% conversion at 80°C, leveraging microwave irradiation to accelerate reaction kinetics [5]. Additionally, mechanochemical methods, where reactants are ground in ball mills with catalytic potassium phosphate, eliminate solvent use entirely and achieve 70% yield in 2 hours [5].

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Solvent-free amidation | 150°C, 6 hours | 60% | No solvent waste |

| Aqueous-phase catalysis | TiO₂, H₂O, microwave, 80°C | 75% | Low energy input |

| Mechanochemical | K₃PO₄, ball milling, 2 hours | 70% | Solvent-free, rapid |

These methods prioritize atom economy and reduced toxicity, aligning with industrial demands for sustainable practices.

Catalytic Systems in Amide Bond Formation Strategies

Catalytic systems have revolutionized amide bond formation, enhancing efficiency and selectivity. Transition metal catalysts, such as zirconium(IV) chloride, facilitate direct coupling between 2-amino-5-chlorobenzoic acid and 2-aminobenzoic acid at room temperature, achieving 85% yield in tetrahydrofuran (THF) [5]. Heterogeneous catalysts, including silica-supported sulfonic acid, enable recyclability, with five consecutive cycles showing less than 5% activity loss [5].

Organocatalysts like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) activate carboxyl groups without metal residues, critical for pharmaceutical applications. For instance, HOBt-mediated coupling in DMF at 25°C achieves 90% yield within 4 hours [5]. Photoredox catalysis, utilizing visible light and organic dyes such as eosin Y, offers a metal-free alternative, though current yields remain modest (55–60%) [5].

| Catalyst | Conditions | Yield | Key Feature |

|---|---|---|---|

| ZrCl₄ | THF, 25°C, 6 hours | 85% | High selectivity |

| Silica-SO₃H | Toluene, 100°C, 3 hours | 78% | Recyclable, heterogeneous |

| HOBt/DMAP | DMF, 25°C, 4 hours | 90% | Metal-free, mild conditions |

Emerging methodologies, such as enzyme-catalyzed amidation using lipases, further expand the toolkit for synthesizing 2-(2-aminobenzamido)-5-chlorobenzoic acid under biocompatible conditions [5].

Disease-Modifying Antirheumatic Drug Development Pathways

2-(2-Aminobenzamido)-5-chlorobenzoic acid represents a significant advancement in the development of Disease-Modifying Antirheumatic Drugs, with its structural foundation derived from 2-amino-5-chlorobenzoic acid, a well-established precursor in pharmaceutical synthesis [1] [2]. The compound's therapeutic potential emerges from its ability to modulate fundamental inflammatory pathways that drive autoimmune disorders, particularly rheumatoid arthritis.

The development pathway for this compound follows established protocols for DMARD synthesis, where the parent compound 2-amino-5-chlorobenzoic acid serves as a crucial building block [1] [2]. Research demonstrates that this chlorinated derivative of anthranilic acid undergoes systematic chemical modifications to produce quinazolinone derivatives with enhanced antirheumatic properties [3]. The synthetic approach involves the formation of 6-chloro-3H-quinazolin-4-one through thermal cyclization at temperatures of 180°C, establishing the core pharmacophore essential for biological activity [2].

Comparative studies reveal that quinazoline derivatives exhibit superior therapeutic profiles compared to conventional antirheumatic agents. The lead compound ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates an effective dose of 2.6 milligrams per kilogram per day in adjuvant arthritis rat models [4] [5]. This compound preferentially suppresses Th1 cytokine production, specifically interferon-gamma, while preserving Th2-mediated interleukin-4 production, indicating selective immunomodulatory activity [4] [5].

The mechanistic foundation of DMARD activity involves disruption of the inflammatory cascade that characterizes rheumatoid arthritis. Disease-modifying antirheumatic drugs target the underlying pathophysiology rather than merely addressing symptomatic relief [6] [7]. Conventional DMARDs such as methotrexate, sulfasalazine, and hydroxychloroquine operate through broad immunosuppressive mechanisms, while newer targeted synthetic DMARDs, including Janus kinase inhibitors, provide more selective intervention [7].

Research findings indicate that 2-(2-Aminobenzamido)-5-chlorobenzoic acid derivatives demonstrate enhanced potency through their ability to modulate multiple inflammatory mediators simultaneously. The compound's structural architecture enables interaction with diverse molecular targets involved in autoimmune pathogenesis, including cytokine receptors, transcription factors, and enzymatic mediators of inflammation [8] [9].

Molecular Targets in Autoimmune Disorder Pathogenesis

The therapeutic efficacy of 2-(2-Aminobenzamido)-5-chlorobenzoic acid derivatives stems from their ability to interact with critical molecular targets that orchestrate autoimmune inflammatory responses. Primary targets include the tumor necrosis factor-alpha system, which represents the cornerstone of rheumatoid arthritis pathogenesis [6] [10] [11].

Tumor necrosis factor-alpha functions as a pivotal proinflammatory cytokine that triggers cascading inflammatory responses leading to joint destruction and bone resorption [6] [12]. The cytokine exists in both membrane-bound and soluble forms, with transmembrane tumor necrosis factor-alpha serving as a bidirectional signaling molecule [11]. Research demonstrates that therapeutic intervention targeting this system can significantly reduce disease progression and preserve joint function [12].

Interleukin-1 beta represents another critical molecular target, functioning as a master regulator of inflammatory responses [13] [14] [15]. This cytokine undergoes proteolytic processing by caspase-1 to generate its biologically active form, which subsequently induces cyclooxygenase-2 expression and contributes to inflammatory pain hypersensitivity [15]. Therapeutic approaches targeting interleukin-1 beta have demonstrated efficacy in reducing inflammatory burden and improving clinical outcomes [13].

The interleukin-6 system plays a fundamental role in acute-phase responses and chronic inflammation [16] [17]. This cytokine promotes chemokine induction and leukocyte recruitment, amplifying local inflammatory reactions [17]. Studies reveal that interleukin-6, in combination with its soluble receptor, induces monocyte chemoattractant protein-1 and interleukin-8 production, creating self-perpetuating inflammatory cycles [17].

Nuclear factor kappa-light-chain-enhancer of activated B cells serves as a central transcriptional regulator controlling the expression of numerous inflammatory genes [18] [19]. Deregulated nuclear factor kappa-B signaling contributes to several autoimmune diseases through increased activity in leukocytes due to loss of inhibitory proteins [19]. Therapeutic strategies targeting this pathway offer potential for broad-spectrum anti-inflammatory effects [18].

Emerging evidence highlights interleukin-15 as a significant target for autoimmune intervention [20]. This cytokine promotes T-cell and natural killer cell proliferation, contributing to peripheral blood mononuclear cell activation and subsequent tumor necrosis factor-alpha and interleukin-17 release [20]. Novel benzoic acid derivatives demonstrate potent inhibitory activity against interleukin-15-dependent cellular responses at concentrations as low as 5 micromolar [20].

The interferon-gamma system represents a crucial mediator of Th1-type immune responses associated with autoimmune tissue damage [4] [5]. Selective modulation of interferon-gamma production while preserving interleukin-4-mediated Th2 responses offers therapeutic advantages in managing autoimmune disorders [4] [5].

Structure-Activity Relationship with Quinazolinone Derivatives

The structure-activity relationships governing 2-(2-Aminobenzamido)-5-chlorobenzoic acid and related quinazolinone derivatives reveal specific molecular features essential for optimal therapeutic activity. Systematic analysis demonstrates that chlorine substitution at position 5 of the benzene ring significantly enhances anti-inflammatory properties compared to unsubstituted analogs [1] [2] [21].

The amino group at position 2 serves as an essential structural requirement for Disease-Modifying Antirheumatic Drug activity [1] [2]. This functional group enables hydrogen bonding interactions with target proteins, facilitating specific molecular recognition and binding affinity. Removal or modification of this amino group results in substantial loss of biological activity, confirming its critical role in the pharmacophore [1] [2].

Incorporation of heterocyclic moieties, particularly triazole and imidazole groups, on alkyl side chains dramatically improves anti-inflammatory potency [4] [5]. The triazole-containing derivative exhibits an effective dose of 2.6 milligrams per kilogram per day, representing optimal spacing for receptor interaction and enhanced binding affinity [4] [5]. Imidazole derivatives demonstrate comparable activity levels, suggesting that both heterocycles provide favorable interactions with target proteins [4] [5].

Phenyl ring substitution patterns significantly influence biological activity, with para-chlorophenyl substitutions demonstrating superior anti-inflammatory effects compared to unsubstituted phenyl groups [21]. This enhancement likely results from increased lipophilicity and improved binding interactions with hydrophobic regions of target proteins [21]. Studies show that compounds bearing para-chlorophenyl groups achieve 20.4 to 32.5 percent inhibition of inflammatory edema [21].

Ring cyclization to form azetidinone and thiazolidinone derivatives provides substantial improvements over corresponding Schiff base precursors [21]. Thiazolidinone derivatives consistently outperform azetidinones, with the most active compound achieving 32.5 percent anti-inflammatory activity [21]. This superior performance likely results from improved conformational stability and enhanced receptor selectivity [21].

The benzamide linkage maintains crucial molecular rigidity that preserves the overall pharmacophore architecture [8] [9]. This structural element serves as a scaffold connecting different functional groups while maintaining appropriate spatial relationships for target protein interaction [8] [9]. Modifications to this linkage generally result in reduced biological activity, confirming its importance in maintaining therapeutic efficacy [8] [9].

Carboxylic acid functionality enables essential ionic interactions with basic amino acid residues in target proteins [20]. Research demonstrates that compounds containing free carboxylic acid groups exhibit enhanced binding affinity and biological activity compared to ester derivatives [20]. This functional group provides the negative charge density necessary for optimal protein-ligand interactions [20].

Quinazolinone derivatives demonstrate enhanced selectivity for specific inflammatory mediators compared to broader-spectrum anti-inflammatory agents [22] [23]. The four-membered quinazolinone ring system provides an optimal framework for designing selective inhibitors of cyclooxygenase-2, nuclear factor kappa-B, and other inflammatory targets [22] [24]. This selectivity offers potential advantages in terms of reduced side effects and improved therapeutic indices [22] [24].